5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol
Overview
Description
5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a quinazoline core with a triazole ring, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol typically involves the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol. This reaction leads to the formation of [4,3-c]-annulated triazoloquinazolines . Another method involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial, antitubercular, and anti-HIV activities.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of fluorescent materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to intercalate with DNA, thereby inhibiting DNA replication and transcription . This property is particularly useful in its antimicrobial and anticancer activities. Additionally, the compound’s ability to inhibit certain enzymes makes it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-c]quinazoline: Another triazoloquinazoline derivative with similar biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activities.
Uniqueness
5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol stands out due to its unique combination of a quinazoline core with a triazole ring, which imparts distinct photophysical properties and biological activities
Properties
IUPAC Name |
5-phenyl-2H-[1,2,4]triazolo[4,3-c]quinazoline-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c20-15-18-17-14-11-8-4-5-9-12(11)16-13(19(14)15)10-6-2-1-3-7-10/h1-9H,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVJMHCUZOQXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NNC(=S)N24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol synthesized according to the research?
A1: The paper describes that this compound is synthesized through the reaction of 2-phenyl-4-quinazolinylhydrazine with carbon disulfide. This ring closure reaction results in the formation of the desired thiol compound. []
Q2: What is the subsequent reaction of this compound mentioned in the research?
A2: The research further explains that this compound can be easily converted into its corresponding alkylthio derivatives. This transformation is achieved by treating the thiol compound with alkyl halides. []
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